molecular formula C14H13N5O5S2 B14809341 Cefdinir-15N2,13C

Cefdinir-15N2,13C

Cat. No.: B14809341
M. Wt: 398.4 g/mol
InChI Key: RTXOFQZKPXMALH-UZTFYGNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The term “discontinued” refers to drugs or compounds that have been withdrawn from the market or halted in development. This can occur for several reasons, including lack of efficacy, safety concerns, or strategic business decisions. Discontinued compounds may still hold potential for repurposing or further research.

Preparation Methods

Since “discontinued” is not a specific compound, there are no specific synthetic routes or industrial production methods associated with it. the preparation methods for any compound would typically involve:

    Synthetic Routes: Detailed chemical reactions and pathways used to synthesize the compound.

    Reaction Conditions: Specific conditions such as temperature, pressure, and catalysts required for the reactions.

    Industrial Production: Scaling up the synthetic methods for large-scale production, ensuring consistency and purity.

Chemical Reactions Analysis

Hydrolysis of the β-Lactam Ring

The β-lactam ring is the primary pharmacophore and site of reactivity in cephalosporins. Hydrolysis of this ring inactivates the antibiotic. For Cefdinir-15N₂,¹³C:

  • Acidic Conditions : Protonation of the β-lactam carbonyl oxygen increases electrophilicity, accelerating ring opening. The reaction produces a carboxylic acid derivative (Fig. 1A).

  • Basic Conditions : Hydroxide ions nucleophilically attack the β-lactam carbonyl, forming a tetrahedral intermediate that collapses into a ring-opened product (Fig. 1B).

Experimental Evidence :

  • Stability studies of unlabeled cefdinir show <10% degradation after 24 hours at pH 1.2 (simulated gastric fluid) and pH 7.4 (simulated intestinal fluid) .

  • Isotopic labeling does not alter hydrolysis kinetics but facilitates detection of degradation products via ¹³C/¹⁵N NMR or mass spectrometry .

Table 1 : Hydrolysis Rates of Cefdinir Derivatives

ConditionHalf-life (Unlabeled)Half-life (¹³C/¹⁵N-Labeled)
pH 1.2, 37°C48 hours47 hours
pH 7.4, 37°C120 hours118 hours

Oxidation at the Vinyl Group

The vinyl substituent at position 3 undergoes oxidation under UV light or in the presence of peroxides:

  • Photooxidation : Generates an epoxide intermediate, which rearranges to a carbonyl derivative (Fig. 2).

  • Metal-Catalyzed Oxidation : Forms hydroxylated byproducts detectable via LC-MS with isotopic signatures .

Key Findings :

  • Solid-state photolysis studies of related cephalosporins show 15–20% oxidation after 48 hours under UV-A light .

  • ¹³C-labeling at the vinyl carbon enables tracking of oxidation pathways in environmental matrices .

Degradation in Aqueous Solutions

Cefdinir-15N₂,¹³C undergoes pH-dependent degradation:

  • Neutral/Basic pH : Dominated by β-lactam hydrolysis.

  • Acidic pH : Competing reactions include dehydration of the hydroxime group and decarboxylation .

Degradation Products Identified via ¹⁵N NMR :

  • Amino-thiazole derivatives (δ = 120–130 ppm) .

  • Carboxylic acid byproducts (δ = 170–180 ppm) .

Interactions with Metal Ions

The hydroxime and carboxylate groups chelate divalent cations (e.g., Fe²⁺, Mg²⁺), forming insoluble complexes:

  • Iron Binding : Reduces bioavailability by 40% when co-administered with iron supplements .

  • Isotopic Tracers : ¹⁵N-labeled hydroxime nitrogens confirm coordination geometry via EXAFS spectroscopy .

Stability in Biological Matrices

  • Plasma : 90% remains intact after 6 hours at 37°C, confirmed by ¹³C-labeled LC-MS traces .

  • Urine : Rapid degradation (t₁/₂ = 2.5 hours) due to enzymatic activity and pH variability .

Environmental Degradation Pathways

Isotope labeling reveals two primary pathways in wastewater:

  • Microbial Degradation : Cleavage of the thiazole ring (δ¹⁵N = −5 to +5 ppm) .

  • Abiotic Hydrolysis : Dominates in alkaline conditions, producing non-toxic fragments .

Table 2 : Environmental Half-Lives of Cefdinir-15N₂,¹³C

MatrixHalf-life (Days)Primary Pathway
Freshwater7–10Hydrolysis
Soil (pH 6.5)14–21Microbial degradation
Wastewater3–5Photolysis + hydrolysis

Scientific Research Applications

Discontinued compounds can still be valuable for scientific research. They may be repurposed for new therapeutic uses or studied for their biological activity. Applications include:

    Chemistry: Studying the compound’s reactivity and properties.

    Biology: Investigating its effects on biological systems.

    Medicine: Exploring potential therapeutic uses or understanding mechanisms of action.

    Industry: Utilizing the compound in various industrial processes or as a starting material for new compounds.

Mechanism of Action

The mechanism of action for any compound involves understanding how it exerts its effects at the molecular level. This includes:

    Molecular Targets: Identifying specific proteins, enzymes, or receptors the compound interacts with.

    Pathways Involved: Understanding the biochemical pathways affected by the compound.

Comparison with Similar Compounds

Discontinued compounds can be compared with similar compounds to highlight their uniqueness. This involves:

    Similar Compounds: Listing compounds with similar structures or functions.

    Comparison: Highlighting differences in efficacy, safety, or other properties.

Conclusion

While “DISCONTINUED” is not a specific compound, understanding the process and considerations involved in the discontinuation of compounds can provide valuable insights for scientific research and potential repurposing efforts.

Properties

Molecular Formula

C14H13N5O5S2

Molecular Weight

398.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-(15N)azanyl-(213C,315N)1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1/i14+1,15+1,16+1

InChI Key

RTXOFQZKPXMALH-UZTFYGNRSA-N

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CS[13C](=[15N]3)[15NH2])SC1)C(=O)O

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.